molecular formula C16H16O3 B1352578 Methyl 2-(2-(benzyloxy)phenyl)acetate CAS No. 40525-65-3

Methyl 2-(2-(benzyloxy)phenyl)acetate

Cat. No.: B1352578
CAS No.: 40525-65-3
M. Wt: 256.3 g/mol
InChI Key: CPIKEDMPXDEUED-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzyloxy)phenyl)acetate: is an organic compound with the molecular formula C16H16O3 It is an ester derivative, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize Methyl 2-(2-(benzyloxy)phenyl)acetate involves the esterification of 2-(2-(benzyloxy)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of ethyl 2-(2-(benzyloxy)phenyl)acetate with methanol in the presence of a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or sodium methoxide is common to facilitate the esterification or transesterification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(2-(benzyloxy)phenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 2-(2-(benzyloxy)phenyl)acetic acid or 2-(2-(benzyloxy)phenyl)acetaldehyde.

    Reduction: 2-(2-(benzyloxy)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2-(benzyloxy)phenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a versatile building block in various synthetic pathways.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive molecules that may exhibit therapeutic effects.

Industry: In the industrial sector, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. It is also used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)acetate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

    Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar in structure but with the benzyloxy group attached to the meta position of the phenyl ring.

    Ethyl 2-(2-(benzyloxy)phenyl)acetate: An ethyl ester analog with similar reactivity but different physical properties.

Uniqueness: Methyl 2-(2-(benzyloxy)phenyl)acetate is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho position of the benzyloxy group provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

methyl 2-(2-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-14-9-5-6-10-15(14)19-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIKEDMPXDEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454376
Record name Methyl [2-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40525-65-3
Record name Methyl [2-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl (2-hydroxyphenyl)acetate (21.0 g) was dissolved in DMF (200 ml), and potassium carbonate (19.35 g) was added in one portion. Benzyl bromide (23.94 g) in DMF (50 ml) was added dropwise to this mixture, with stirring, at room temperature. After eighteen hours the mixture was poured into water (500 ml) and extracted with ether (2×400 ml). The extracts were washed with water (3×150 ml) and brine (100 ml), dried and filtered through silica gel (50 g; Merck 60), then concentrated under reduced pressure to afford a yellow oil. Distillation at 160° C. and 0.05 mmHg afforded methyl 2-benzyloxyphenylacetate as a clear, colourless oil (26.99 g; 83% yield), infrared max. (film): 1730 cm-1 ; 1H nmr (90 MHz): delta 3.60 (3H,s), 3.75 (2H,s), 4.10 (2H, s), 6.80-7.40 (9H,m) ppm.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.35 g
Type
reactant
Reaction Step Two
Quantity
23.94 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The crude methyl 2-(2'-benzyloxyphenyl)-3-hydroxyacrylate was dissolved in dry DMF (100 ml) and potassium carbonate (29.0 g) was added in one portion. Dimethyl sulphate (16.00 g) in dry DMF (10 ml) was then added dropwise with stirring. After ninety minutes, water (300 ml) was added and the solution was extracted with ether (2×300 ml). After washing with water (3×150 ml) and brine, the extracts were dried and concentrated under reduced pressure, and the resulting yellow oil solidified on trituration with ether/petrol. Recrystallization from dry methanol afforded (E)-methyl 2-(2'-benzyloxyphenyl)-3-methoxyacrylate as a white, crystalline solid (5.44 g, 17% yield from methyl 2-benzyloxyphenylacetate), mp. 76°-77° C.; infrared max. (nujol mull): 1710, 1640 cm-1 ; 1H nmr (90 MHz): delta 3.63 (3H, s), 3.75 (3H, s), 5.05 (2H,s), 6.80-7.40 (9H,m), 7.50 (1H,s) ppm.
Name
methyl 2-(2'-benzyloxyphenyl)-3-hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

15 g of methyl 2-hydroxyphenylacetate are refluxed with 11.4 g of benzyl chloride and 6.2 g of potassium carbonate in 90 ml of absolute methanol for 24 hours. The mixture is filtered, the filtrate is evaporated down, 400 ml of ether are added to the residue, and the solution is washed with water, dried with MgSO4 and evaporated down. Distillation of the residue at about 200° C. and under 18 mbar gives 15.5 g of pale oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The crude methyl 3-hydroxy-2-(2'-benzyloxyphenyl)propenoate was dissolved in dry DMF (100 ml) and potassium carbonate (29.0 g) was added in one portion. Dimethyl sulphate (16.00 g) in dry DMF (10 ml) was then added dropwise with stirring. After ninety minutes, water (300 ml) was added and the solution was extracted with ether (2 x 300 ml). After washing with water (3 x 150 ml) and brine, the extracts were dried and concentrated under reduced pressure, and the resulting yellow oil solidified on trituration with ether/petrol. Recrystallization from dry methanol afforded E-methyl 3-methoxy-2-(2'-benzyloxyphenyl)propenoate as a white, crystalline solid (5.44g, 17% yield from methyl 2-benzyloxyphenylacetate), M.P. 76-77° C.; infrared maxima (nujol mull): 1710, 1640 cm-1 ; 1H nmr (CDCl3, 90MHz): delta 3.63 (3H,s), 3.75 (3H,s), 5.05 (2H,s), 6.80-7.40 (9H,m), 7.50 (1H,s)ppm.
Name
methyl 3-hydroxy-2-(2'-benzyloxyphenyl)propenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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